4-Benzyloxybenzyl chloride
Overview
Description
4-Benzyloxybenzyl chloride is a chemical compound extensively studied for its chemical reactivity, synthesis pathways, and molecular structure. This compound serves as a precursor in various organic synthesis reactions, highlighting its significance in chemical research.
Synthesis Analysis
The synthesis of this compound involves several methods, including the methanolysis (solvolysis) of 4'-substituted 4-benzyloxybenzyl chlorides and related compounds, demonstrating a range of reactivities depending on the substituents present on the benzyl ring. These reactions predominantly follow the SN1 mechanism, with variations observed based on the electronic effects of the substituents (Jorge et al., 1981).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using various analytical techniques, including X-ray diffraction. These studies provide insight into the geometric configuration, bond lengths, and angles, crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including nucleophilic substitutions and polymerization processes. For instance, the compound has been used in the synthesis of polyvinyl benzyl chloride (PVBC) in different solvents, showcasing its versatility in forming polymers with distinct physical properties (Mathew et al., 2021).
Scientific Research Applications
Kinetics of Methanolysis and Synthesis
A study explored the kinetics of methanolysis in 4'-substituted 4-benzyloxybenzyl chlorides. The research indicated that 4-anisyl chloride and the series of benzyloxybenzyl chlorides react via the SN1 mechanism, whereas benzyl chloride reacts through the SN2 mechanism. This study contributes to understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Jorge et al., 1981).
Reactivity and Mutagenicity
Another research focused on the reactivity and mutagenicity of benzyl chloride derivatives, including 4-benzyloxybenzyl chloride. The study provided insights into the chemical reactivity with various agents and its implications in mutagenicity and sister chromatid exchange induction (Hemminki, Falck, & Linnainmaa, 1983).
Electrochemical Reduction
The electrochemical reduction of benzyl chloride, including this compound, was studied to understand its behavior in different solvent conditions. This research is significant for applications in electrochemistry and the development of new reduction processes (Souza et al., 2015).
Liver Microsomes Reduction
Research on the reduction of benzyl halides by liver microsomes, including this compound, provided insights into biochemical reactions and interactions with cytochrome P-450. This study is important for understanding the metabolic processes involving these compounds (Mansuy & Fontecave, 1983).
Synthesis under Microwave Irradiation
A study on the synthesis of Benzyl 4-Hydroxy Benzoate from this compound under microwave irradiation highlighted innovative methods in organic synthesis. This research is relevant for improving efficiency in chemical synthesis processes (Man-hua, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Benzyloxy)benzyl chloride, also known as 1-(Benzyloxy)-4-(chloromethyl)benzene or 4-Benzyloxybenzyl chloride, is primarily used as a solid support in the synthesis of various organic compounds . It is used to determine the loading of corresponding polymer-bound acids by direct cleavage .
Mode of Action
The compound acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .
Biochemical Pathways
It is used in the preparation of 4-aryl-3,4-dihydropyrimidine-5-carboxylates (dhpms), which exhibits a wide spectrum of biological effects .
Result of Action
The primary result of the action of 4-(Benzyloxy)benzyl chloride is the successful loading of corresponding polymer-bound acids by direct cleavage . This facilitates the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .
properties
IUPAC Name |
1-(chloromethyl)-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQPSKUPEXAQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232449 | |
Record name | 3-Benzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
836-42-0 | |
Record name | 4-Benzyloxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzyloxybenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZYLOXYBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XM7MMW4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-benzyloxybenzyl chloride influence its reactivity compared to similar compounds?
A1: this compound exhibits interesting reactivity patterns compared to structurally related compounds like benzyl chloride and benzoyl chloride. The presence of the 4-benzyloxy substituent significantly impacts its behavior in solvolysis reactions. Studies have shown that this compound reacts via an SN1 mechanism in methanolysis, similar to 4-anisyl chloride, while benzyl chloride follows an SN2 pathway []. This difference in mechanism is attributed to the electron-donating nature of the 4-benzyloxy group, which stabilizes the carbocation intermediate formed during the SN1 process []. Furthermore, comparing the reactivity of this compound with a series of 4'-substituted derivatives revealed a clear trend: CH3O > 4′-CH3C6H4CH2O > C6H5CH2O > 4′-ClC6H4CH2O > 4′-NO2C6H4CH2O []. This order highlights the influence of electron-donating and withdrawing groups on the rate of solvolysis, emphasizing the importance of substituent effects in determining the reactivity of these benzyl chloride derivatives [].
Q2: What is the impact of solvent composition on the methanolysis rate of this compound?
A2: The rate of methanolysis of this compound demonstrates a dependence on the solvent composition, specifically the concentration of methanol []. Research utilizing a mixture of methanol and dioxane revealed that the rate is directly proportional to the methanol concentration, as evidenced by the equation log k = log k0 + n[MeOH] []. Interestingly, the value of 'n', which represents the order of the reaction with respect to methanol, changes depending on the methanol concentration range. Between 97.4% and 8.3% methanol, 'n' is approximately 5, while it decreases to around 3 between 83.3% and 50.0% methanol []. This observation suggests a change in the mechanism or the rate-determining step of the reaction as the solvent composition varies, highlighting the importance of solvent effects in solvolysis reactions.
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